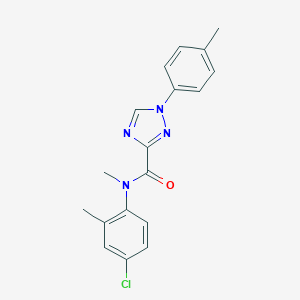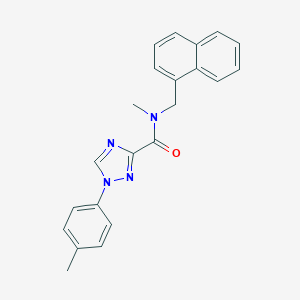![molecular formula C16H11ClO3 B279000 3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CLA-BSA, which is a derivative of bovine serum albumin (BSA) that has been modified with the addition of 2-chlorophenylacryloyl group.
Mecanismo De Acción
The mechanism of action of CLA-BSA is based on its ability to bind to specific receptors and proteins. The 2-chlorophenylacryloyl group in CLA-BSA binds to specific receptors or proteins on the surface of cells, allowing for targeted drug delivery or imaging. The binding of CLA-BSA to specific receptors or proteins can also trigger downstream signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
CLA-BSA has been shown to have various biochemical and physiological effects, depending on the specific application. In drug delivery, CLA-BSA can enhance the bioavailability and efficacy of drugs by targeting specific cells or tissues. In imaging studies, CLA-BSA can enhance the contrast and specificity of imaging agents. CLA-BSA has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CLA-BSA is its ability to target specific cells or tissues, leading to enhanced efficacy and specificity in drug delivery or imaging studies. CLA-BSA is also relatively easy to synthesize and purify. However, there are some limitations to using CLA-BSA in lab experiments. One limitation is the potential for nonspecific binding to other proteins or receptors, leading to false positives or off-target effects. Another limitation is the potential for immunogenicity or toxicity, which can limit its clinical applications.
Direcciones Futuras
There are several future directions for research on CLA-BSA. One direction is to optimize the synthesis and purification methods to improve the yield and purity of the product. Another direction is to investigate the potential for CLA-BSA in targeted drug delivery for various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. Further research is also needed to investigate the potential for CLA-BSA in imaging and diagnostics. Finally, more studies are needed to investigate the safety and toxicity of CLA-BSA in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of CLA-BSA involves the modification of BSA with the addition of 2-chlorophenylacryloyl group. This modification can be achieved through the reaction of BSA with 2-chlorophenylacryloyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at room temperature. The resulting product is purified using dialysis or gel filtration chromatography.
Aplicaciones Científicas De Investigación
CLA-BSA has been used in various scientific research applications, including drug delivery, imaging, and diagnostics. Due to its ability to bind to specific receptors and proteins, CLA-BSA can be used as a targeted drug delivery system. It has also been used in imaging studies to visualize specific cells or tissues. CLA-BSA has been used as a diagnostic tool for the detection of diseases such as cancer and Alzheimer's disease.
Propiedades
Fórmula molecular |
C16H11ClO3 |
|---|---|
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
3-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H11ClO3/c17-13-7-3-1-5-11(13)9-10-14(18)12-6-2-4-8-15(19)16(12)20/h1-10H,(H,19,20)/b10-9+ |
Clave InChI |
SQKUATVLPMTXAZ-MDZDMXLPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O)Cl |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278917.png)
![ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278918.png)

![N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278921.png)

![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)



![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)



